molecular formula C20H21F2N3O3 B2979286 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide CAS No. 491867-65-3

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide

Cat. No. B2979286
CAS RN: 491867-65-3
M. Wt: 389.403
InChI Key: SMVXFJKNMOPVAF-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide (2-BDPPA) is an organic compound that has been studied for its potential applications in the fields of medicinal chemistry, drug discovery, and biochemistry. It is a derivative of the piperazine family of compounds, and has been found to possess interesting pharmacological properties. It has been used in the synthesis of a variety of compounds, and has been studied for its potential applications in a variety of medical and scientific research.

Scientific Research Applications

Neuropharmacology

This compound has been studied for its potential effects on the central nervous system. It may interact with dopamine receptors, influencing various functions related to dopamine neurotransmission . This could have implications for treating disorders such as Parkinson’s disease, schizophrenia, and depression.

Cardiovascular Research

In cardiovascular research, the compound has been observed to increase femoral blood flow, potentially by reducing sympathetic nerve tension . This suggests a possible role in treating peripheral vascular diseases or improving blood circulation.

Anticancer Research

The structure of this compound is similar to inhibitors that have been used to study bacterial beta-glucuronidases . These enzymes can affect drug-induced toxicity in cancer treatments, indicating a potential application in reducing side effects of chemotherapy drugs like irinotecan.

Pharmacokinetics

The compound exhibits rapid oral absorption with a Tmax of 1 hour and has a relatively low plasma protein binding rate . Understanding its pharmacokinetics can help in designing better drug delivery systems.

Metabolic Studies

It has two primary metabolites: a mono-hydroxylated derivative and a di-hydroxylated derivative . Studying these metabolites can provide insights into the drug’s metabolism and excretion, which is crucial for drug safety and efficacy.

Drug Interaction Research

Due to its low plasma protein binding rate, the compound has a reduced likelihood of interacting with other drugs . This property is significant in polypharmacy, where patients take multiple medications.

Synthetic Chemistry

The compound’s structure allows for modifications that can lead to the synthesis of new molecules with potential therapeutic applications . This is a key area of research in medicinal chemistry.

Toxicology

Given its role in influencing drug-induced toxicity, especially in the gastrointestinal tract, this compound can be important in toxicological studies to understand and mitigate adverse drug reactions .

Mechanism of Action

properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O3/c21-15-2-3-17(16(22)10-15)23-20(26)12-25-7-5-24(6-8-25)11-14-1-4-18-19(9-14)28-13-27-18/h1-4,9-10H,5-8,11-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVXFJKNMOPVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide

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